2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester
Overview
Description
2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 1440526-59-9 . It has a molecular weight of 333.38 and its IUPAC name is tert-butyl 2-((tert-butoxycarbonyl)oxy)-1H-indole-1-carboxylate . It is a white solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23NO5/c1-17(2,3)23-15(20)19-13-10-8-7-9-12(13)11-14(19)22-16(21)24-18(4,5)6/h7-11H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 333.38 . It is stored at temperatures between 0-5°C . The compound’s stability and reactivity would depend on the specific conditions and other chemicals present.Scientific Research Applications
Synthesis of Heterocyclic Carboxylic Acids and Esters
The synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds demonstrates the utility of tert-butyl trichloroacetimidate in accessing various heterocyclic carboxylic acids. These compounds are pivotal in pharmaceutical chemistry for their potential biological activities (Fritsche, Deguara, & Lehr, 2006). Furthermore, the reaction of dicarbonates with carboxylic acids, catalyzed by weak Lewis acids, outlines a general method for synthesizing anhydrides and esters, offering a clean synthesis pathway for carboxylic anhydrides and esters, including those involving tert-butyl groups (Bartoli et al., 2007).
Direct Preparation of tert-Butyl Esters
A practical approach for the direct preparation of tert-butyl esters from 2-tert-butoxypyridine using boron trifluoride·diethyl etherate under mild conditions has been developed, highlighting the efficiency of this method in synthesizing tert-butyl esters from various carboxylic acids (La & Kim, 2018).
Flow Microreactor Systems for tert-Butyl Ester Synthesis
The use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds presents a more efficient, versatile, and sustainable method compared to traditional batch processes. This development signifies an advancement in synthetic organic chemistry, making the synthesis of tertiary butyl esters more accessible (Degennaro et al., 2016).
Synthesis of N-Protected Amino Acid Esters
An easy synthesis of N-protected amino acid esters, including tert-butyl esters, using urethane N-protected carboxyanhydrides (UNCAs) highlights a novel method for obtaining N-protected amino acid tert-butyl esters. This approach showcases the reactivity of UNCAs and its application in peptide synthesis (Chevallet et al., 2004).
properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)23-15(20)19-13-10-8-7-9-12(13)11-14(19)22-16(21)24-18(4,5)6/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQQFQSTEHLHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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